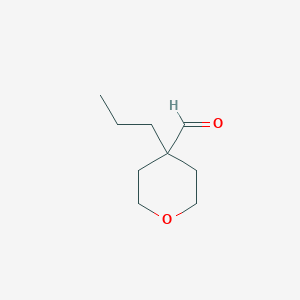

4-Propyloxane-4-carbaldehyde

Description

4-Propyloxane-4-carbaldehyde is an organic compound with the molecular formula C₉H₁₆O₂. It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom. This compound is notable for its aldehyde functional group, which imparts unique chemical properties and reactivity.

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

4-propyloxane-4-carbaldehyde |

InChI |

InChI=1S/C9H16O2/c1-2-3-9(8-10)4-6-11-7-5-9/h8H,2-7H2,1H3 |

InChI Key |

WITJKFGTTFPAMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCOCC1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyloxane-4-carbaldehyde typically involves the formation of the oxane ring followed by the introduction of the aldehyde group. One common method is the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation to introduce the aldehyde functionality.

Industrial Production Methods: Industrial production of 4-Propyloxane-4-carbaldehyde may involve large-scale cyclization reactions using catalysts to enhance yield and selectivity. The process is optimized for cost-effectiveness and efficiency, ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Propyloxane-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Formation of alcohols using reducing agents such as sodium borohydride.

Substitution: Reactions with nucleophiles at the aldehyde carbon, forming imines or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, hydrazines under mild conditions.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Imines, hydrazones.

Scientific Research Applications

4-Propyloxane-4-carbaldehyde finds applications in various fields:

Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-Propyloxane-4-carbaldehyde involves its reactivity with nucleophiles due to the electrophilic nature of the aldehyde group. This reactivity allows it to form covalent bonds with various biomolecules, potentially disrupting biological pathways and exerting its effects.

Comparison with Similar Compounds

Pyridine-4-carbaldehyde: Another aldehyde with a similar structure but different ring system.

Benzaldehyde: A simpler aromatic aldehyde with distinct reactivity.

Cyclohexanecarbaldehyde: A saturated cyclic aldehyde with different chemical properties.

Uniqueness: 4-Propyloxane-4-carbaldehyde is unique due to its oxane ring structure, which imparts specific steric and electronic properties

Biological Activity

4-Propyloxane-4-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Propyloxane-4-carbaldehyde is characterized by its unique oxane structure, which contributes to its reactivity and biological activity. The compound can be represented by the following structural formula:

Where and denote the number of carbon and hydrogen atoms, respectively. The aldehyde functional group is crucial for its interactions with biological targets.

Biological Activity Overview

Research indicates that 4-Propyloxane-4-carbaldehyde exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : In vitro studies suggest that 4-Propyloxane-4-carbaldehyde may inhibit the proliferation of cancer cells.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation markers in cellular models.

The biological activity of 4-Propyloxane-4-carbaldehyde can be attributed to several mechanisms:

- Interaction with Enzymes : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Cell Signaling Modulation : The compound may influence signaling pathways involved in cell growth and apoptosis, particularly in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that this compound can induce oxidative stress in microbial cells, leading to cell death.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli growth | |

| Anticancer | Reduced viability in HeLa cells | |

| Anti-inflammatory | Decreased cytokine levels |

| Mechanism | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Covalent modification of enzymes | |

| Signaling Pathway Modulation | Alteration in apoptosis pathways | |

| ROS Generation | Induction of oxidative stress |

Case Studies

- Antimicrobial Study : A study conducted on the efficacy of 4-Propyloxane-4-carbaldehyde against common bacterial pathogens demonstrated a significant reduction in bacterial colony-forming units (CFUs) when treated with varying concentrations of the compound. The results indicated a dose-dependent response, highlighting its potential as an antimicrobial agent.

- Cancer Cell Proliferation Inhibition : In vitro assays using human cervical cancer (HeLa) cells showed that treatment with 4-Propyloxane-4-carbaldehyde resulted in a substantial decrease in cell viability compared to control groups. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways.

- Anti-inflammatory Effects : Research evaluating the anti-inflammatory properties revealed that 4-Propyloxane-4-carbaldehyde significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.